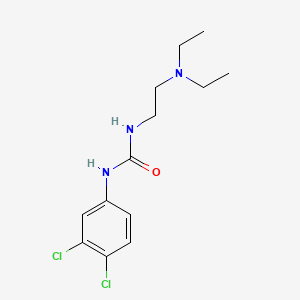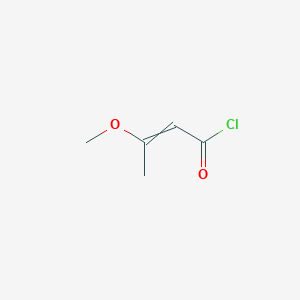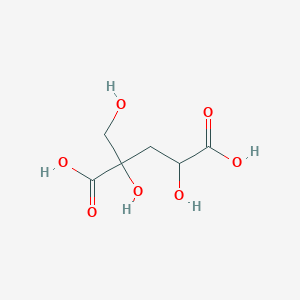
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is an organic compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a hydroxymethyl group attached to a pentanedioic acid backbone. This compound is known for its versatility and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the hydroxymethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign solvents and reagents is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, resulting in the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play crucial roles in these interactions, facilitating binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Glutaric Acid:
2-Hydroxyisocaproic Acid: This compound has a similar structure but differs in the position and number of hydroxyl groups.
Uniqueness: 2,4-Dihydroxy-2-(hydroxymethyl)pentanedioic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
98574-40-4 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2,4-dihydroxy-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2-6(13,5(11)12)1-3(8)4(9)10/h3,7-8,13H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
GILDUJVRGZIQLX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)C(CO)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


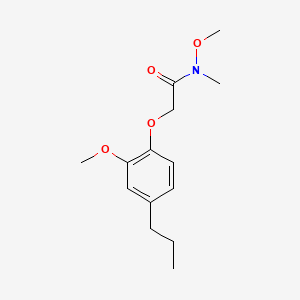

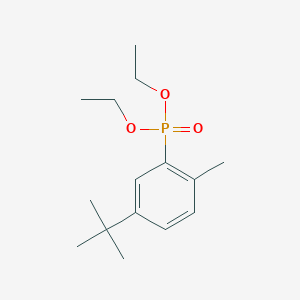
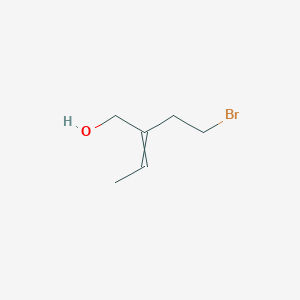
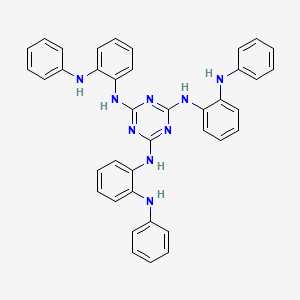
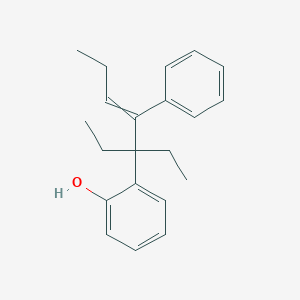
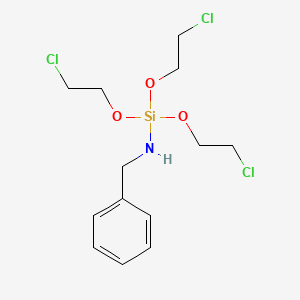
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
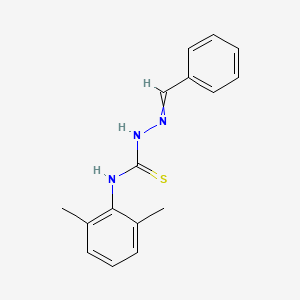

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
